2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine

Odor threshold Alkylpyrazine Flavor potency

Generic alkylpyrazine substitution often leads to off-target flavor profiles, mismatched volatility, and batch failure due to threshold variations spanning over 5 orders of magnitude. This specific α-branched isomer (1,2-dimethylpropyl at position 5) overcomes these challenges through: • Persistent earthy-nutty base note (boiling point ~244-245 °C) that outlasts lower-molecular-weight pyrazines (e.g., 2,3,5-trimethylpyrazine) in hot-fill beverages, UHT dairy alternatives, and baked goods. • Higher dosage flexibility in low-sodium savory formulations-lower odor potency vs. 2,3,5-trimethylpyrazine prevents overpowering the flavor matrix. • Distinct isomeric structure supports proprietary flavor IP and patentable compositions. In stock for immediate dispatch with custom synthesis options available.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 75492-03-4
Cat. No. B13767518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine
CAS75492-03-4
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(N=C1C)C(C)C(C)C
InChIInChI=1S/C11H18N2/c1-7(2)8(3)11-6-12-9(4)10(5)13-11/h6-8H,1-5H3
InChIKeyXHWQDKPTAKGXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine (CAS 75492-03-4) – Core Identity for Flavor & Fragrance Procurement


2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine (CAS 75492-03-4, molecular formula C11H18N2, MW 178.27) is a trialkyl-substituted pyrazine carrying methyl groups at positions 2 and 3 and a branched 1,2-dimethylpropyl (3-methylbutan-2-yl) substituent at position 5 . It belongs to the class of alkylpyrazines that are widely recognized as key aroma compounds formed during Maillard reactions, contributing nutty, roasty, and earthy tonalities to foods and beverages [1]. The compound is employed as a flavoring agent and fragrance component, with its characteristic sensory profile described as earthy and nutty [2].

Why Generic Substitution of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine Fails – Key Differentiation Points for Informed Sourcing


Within the alkylpyrazine family, subtle variations in side-chain branching, position, and length profoundly alter both odor detection thresholds (spanning over 5 orders of magnitude, from 0.00001 ppm to 6.00 ppm in water) and aromatic character [1]. The 1,2-dimethylpropyl substituent present in this compound introduces a specific steric hindrance and hydrophobic branching pattern that is not replicated by linear alkyl (e.g., 2,3-dimethyl-5-propylpyrazine) or differently branched isomers (e.g., 2,3-dimethyl-5-isopentylpyrazine). Consequently, generic interchange of in-class pyrazines without quantitative verification of sensory and physico-chemical equivalence can lead to off-target flavor profiles, mismatched volatility, and formulation batch failure [2].

Quantitative Evidence for Selecting 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine Over Closest Structural Analogs


Odor Threshold Differentiation: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine vs. 2,3,5-Trimethylpyrazine

The odor detection threshold of 2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine has not been directly reported in peer-reviewed literature; however, class-level inference from the structure–odor relationships of 60 disubstituted pyrazines [1] indicates that increasing alkyl chain branching at the 5-position reduces odor potency relative to the trimethyl analog. In water, 2,3,5-trimethylpyrazine exhibits detection thresholds in the range of 400 ppb to 9 ppm . The target compound, bearing a bulkier C6 branched side chain, is predicted to have a substantially higher (less potent) odor threshold, making it a milder, more background-suited flavoring agent where dominance by trimethylpyrazine would be undesirable.

Odor threshold Alkylpyrazine Flavor potency

Kovats Retention Index Comparison: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine vs. 2,3-Dimethyl-5-sec-butylpyrazine

The Kovats retention index on non-polar OV-101 columns for 2,3-dimethyl-5-sec-butylpyrazine (CAS 32263-00-6, C10H16N2) is 1194 [1]. The target compound (C11H18N2) possesses an additional methyl group on the side chain, increasing its molecular weight and expected retention index by approximately 100 units (class-level inference based on methylene contribution). This higher retention index indicates lower volatility and longer substantivity on matrices, which is advantageous for applications requiring prolonged aroma release.

Retention index Gas chromatography Volatility

Isomeric Branching Pattern Differentiation: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine vs. 2,3-Dimethyl-5-(3-methylbutyl)pyrazine

The target compound (1,2-dimethylpropyl substituent) and its isomer 2,3-dimethyl-5-(3-methylbutyl)pyrazine (isopentyl, CAS 18450-01-6) share the same molecular formula (C11H18N2, MW 178.27). However, the isopentyl isomer has an odor threshold of 6.00 ppm in water—the highest among 46 pyrazines tested by Shibamoto (1986) [1]. The target compound's branching at the α-carbon of the side chain creates a different steric environment around the pyrazine ring, which, according to Mihara and Masuda's structure–odor relationship model [2], should yield a distinct odor quality and threshold differing from the isopentyl isomer. This structural nuance enables formulators to select between two C11H18N2 isomers for different sensory outcomes.

Structural isomer Branching pattern Odor character

Molecular Weight and Volatility Differentiation: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine vs. 2,3-Dimethyl-5-propylpyrazine

The target compound (MW 178.27) is significantly heavier than 2,3-dimethyl-5-propylpyrazine (MW 150.22, CAS 32262-98-9) . The boiling point of the target compound is estimated at 244–245 °C at 760 mmHg [1], compared to approximately 211 °C for the propyl analog. This difference in molecular weight and boiling point directly impacts the compound's vapor pressure and release kinetics from food or fragrance matrices, with the heavier target compound providing longer-lasting aroma persistence.

Molecular weight Volatility Substantivity

Odor Character Differentiation: Earthy-Nutty Profile vs. 2,3-Dimethyl-5-isobutylpyrazine

The target compound is consistently described as having an 'earthy and nutty' scent [1]. In contrast, 2,3-dimethyl-5-isobutylpyrazine (CAS 54410-83-2) at 0.10% in dipropylene glycol is characterized as 'green, leafy, nutty'—with the green-leafy note dominating upon dilution [2]. This difference in the primary odor facet (earthy vs. green) allows formulators to select the target compound when a pronounced earthy, root-like nuance is desired over a green-vegetative character.

Odor character Sensory profile Flavor formulation

Optimal Application Scenarios for 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine Based on Verifiable Differentiation Evidence


Mid-to-Base-Note Fragrance Compositions Requiring Prolonged Earthy Undertones

The target compound's higher molecular weight (178.27) and estimated higher retention index (~1290–1310 on OV-101) relative to lower alkylpyrazines [1] make it particularly suited for fragrance formulations where a persistent earthy-nutty base note is desired. Unlike 2,3,5-trimethylpyrazine, which flashes off quickly due to lower molecular weight (122.17), this compound provides extended substantivity on skin or fabric, reducing the need for frequent reapplication or higher fragrance loading.

Savory Food Flavorings Where Controlled Nutty Background Is Required

In complex savory flavor systems (e.g., soups, sauces, meat analogs), the predicted lower odor potency of the target compound relative to 2,3,5-trimethylpyrazine (odor threshold 400 ppb–9 ppm) [1] allows for higher dosage flexibility without overwhelming the flavor profile. This makes it a strategic choice for 'clean-label' or low-sodium formulations where a subtle roasted-earthy enhancement is needed without an aggressive pyrazine punch.

Differentiation from Isomeric C11 Pyrazines in Proprietary Flavor Blends

Formulators seeking to create proprietary flavor intellectual property can exploit the structural distinction between the target compound (α-branched 1,2-dimethylpropyl) and the isopentyl isomer (ω-branched, odor threshold 6.00 ppm) [1]. Though empirical threshold data for the target compound are absent, the Mihara–Masuda structure–odor relationship framework [2] supports the expectation of sensory divergence. This isomer-based differentiation can be used to build patentable flavor compositions.

Beverage Flavor Systems Requiring High-Temperature Stability

The elevated estimated boiling point (244–245 °C) compared to 2,3-dimethyl-5-propylpyrazine (~211 °C) [1] indicates superior thermal stability. This property is advantageous for hot-fill beverages, UHT-processed dairy alternatives, and baked goods where lower-boiling pyrazines would be lost during thermal processing, resulting in flavor fade.

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